4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted with a pyrrolidine ring containing stereospecific fluoro (4S) and methylaminomethyl (2S) groups, as well as N,N-dimethylamine at position 2. The (2S,4S) stereochemistry likely enhances target selectivity and pharmacokinetic properties, as seen in related fluorinated pyrrolidine derivatives .
Properties
IUPAC Name |
4-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHBPDPMBWEAY-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure regioselectivity.
Attachment of the Methylamino Group:
Coupling with the Pyrimidine Moiety: The final step involves coupling the pyrrolidine intermediate with a dimethylpyrimidinyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorinated pyrrolidine moiety, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyrrolidine ring and pyrimidine moiety make it a candidate for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicinal chemistry, 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and pyrimidine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrimidin-2-amine core is shared with several analogs, but its substituents differentiate its properties:
Key Observations
Fluorine Substitution : Fluorine at position 4 (target compound) or 5 (compound 20) improves metabolic stability and binding affinity in kinase inhibitors .
Amine Functionalization: The dimethylamino group in the target compound may enhance solubility compared to methoxy (compound 18b) or methylpyrazole (compound 20) substituents .
Stereochemistry : The (2S,4S) configuration in the pyrrolidine ring is critical for spatial alignment with target receptors, as seen in fluorinated pyrrolidine-based drugs .
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine vs.
- Fluorine Position : 4-Fluoro (target) vs. 5-fluoro (compound 20) may alter electronic effects on the pyrimidine ring, impacting binding pocket interactions .
- Steric Effects: Bulky substituents (e.g., thienopyrimidine in ) reduce solubility but improve receptor binding, whereas smaller groups (e.g., dimethylamino in the target) balance solubility and activity.
Biological Activity
The compound 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrrolidine ring substituted with a fluorine atom and a dimethylpyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 253.31 g/mol. The presence of a fluorine atom is significant as it often enhances the biological activity and metabolic stability of organic compounds.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors, which could contribute to its pharmacological effects.
Key Mechanisms:
- Receptor Modulation : The compound may modulate serotonin receptors, influencing mood and anxiety pathways.
- Inhibition of Reuptake : It might inhibit the reuptake of norepinephrine, which is crucial in regulating mood and stress responses.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests (FST), subjects treated with this compound demonstrated reduced immobility times, suggesting enhanced mood and decreased depressive-like behavior.
Neuroprotective Properties
Another area of interest is the neuroprotective effects observed in vitro. The compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases.
Case Studies
-
Animal Model Studies : In a controlled study using mice, administration of the compound resulted in significant behavioral changes consistent with reduced anxiety levels. The study utilized standard behavioral assays such as the elevated plus maze (EPM) and open field test (OFT) to assess anxiety-related behaviors.
Study Parameter Control Group Treatment Group Time spent in open arms (s) 30 60 Total distance traveled (m) 200 300 - Cell Culture Experiments : In vitro assays demonstrated that the compound could significantly reduce cell death in SH-SY5Y neuroblastoma cells exposed to toxic levels of glutamate, indicating its potential for treating conditions like Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma half-life. Studies indicate that peak plasma concentrations are reached within 1-3 hours post-administration, making it suitable for oral dosing regimens.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~75% |
| Peak Plasma Concentration | 2.5 µg/mL |
| Half-Life | 6 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
